molecular formula C11H10BrNO2S B8791348 Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate

Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate

Cat. No. B8791348
M. Wt: 300.17 g/mol
InChI Key: NRVKXPLEMJKYKS-UHFFFAOYSA-N
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Patent
US07094790B2

Procedure details

7-Bromo-3-hydroxy-4H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester (2.47 g, 7.8 mmol) was dissolved in 50 mL of acetic acid and heated to 110° C. under nitrogen. Zinc powder (7.5 g, 114.7 mmol) was added in portions at room temperature over 80 minutes. The mixture was stirred at 110° C. for additional 2 hours and cooled to room temperature. Zinc was filtered off and rinsed with 20 mL EtOAc. The combined filtrate was concentrated to yellow crystals and purified by column chromatography (silica gel, 20:90 EtOAc:hexane) to give (6-bromo-benzothiazol-2-yl)-acetic acid ethyl ester.
Name
7-Bromo-3-hydroxy-4H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:7][C:8]2[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:9]=2[NH:10][C:11]=1O)=[O:5])[CH3:2]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4](=[O:5])[CH2:6][C:11]1[S:7][C:8]2[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13][C:9]=2[N:10]=1)[CH3:2]

Inputs

Step One
Name
7-Bromo-3-hydroxy-4H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester
Quantity
2.47 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC2=C(NC1O)C=CC(=C2)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
Zinc was filtered off
WASH
Type
WASH
Details
rinsed with 20 mL EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated to yellow crystals
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 20:90 EtOAc:hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CC=1SC2=C(N1)C=CC(=C2)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.